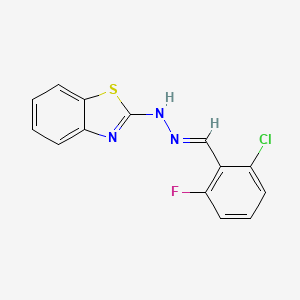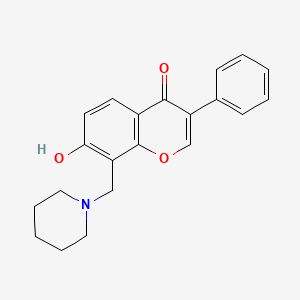![molecular formula C23H18O4 B3885712 5-hydroxy-7-[(4-methylbenzyl)oxy]-2-phenyl-4H-chromen-4-one](/img/structure/B3885712.png)
5-hydroxy-7-[(4-methylbenzyl)oxy]-2-phenyl-4H-chromen-4-one
説明
5-hydroxy-7-[(4-methylbenzyl)oxy]-2-phenyl-4H-chromen-4-one, also known as Silybin A, is a flavonolignan that is derived from the milk thistle plant (Silybum marianum). Silybin A is known for its antioxidant, anti-inflammatory, and hepatoprotective properties.
作用機序
The mechanism of action of silybin A is not fully understood, but it is believed to involve its antioxidant properties and its ability to modulate various signaling pathways. 5-hydroxy-7-[(4-methylbenzyl)oxy]-2-phenyl-4H-chromen-4-one A has been shown to scavenge free radicals and inhibit lipid peroxidation, which can prevent oxidative damage to cells. This compound A has also been found to modulate the activity of various enzymes and transcription factors, including nuclear factor-kappa B (NF-κB) and peroxisome proliferator-activated receptor gamma (PPAR-γ).
Biochemical and Physiological Effects
This compound A has been found to have various biochemical and physiological effects, including:
- Anti-inflammatory effects: this compound A has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
- Antioxidant effects: this compound A has been found to scavenge free radicals and inhibit lipid peroxidation, which can prevent oxidative damage to cells.
- Hepatoprotective effects: this compound A has been shown to protect liver cells from damage caused by toxins and oxidative stress.
- Anti-cancer effects: this compound A has been found to have anti-proliferative and anti-metastatic effects in various cancer cell lines.
- Anti-diabetic effects: this compound A has been shown to improve insulin resistance and glucose metabolism.
実験室実験の利点と制限
One advantage of using silybin A in lab experiments is its well-established safety profile. 5-hydroxy-7-[(4-methylbenzyl)oxy]-2-phenyl-4H-chromen-4-one A has been used in various clinical trials and has been found to be well-tolerated with few side effects. One limitation of using silybin A is its low bioavailability, which can make it difficult to achieve therapeutic concentrations in vivo.
将来の方向性
There are several future directions for research on silybin A, including:
- Development of novel delivery systems to improve its bioavailability and efficacy.
- Investigation of its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases.
- Exploration of its mechanisms of action at the molecular level, including its effects on epigenetic regulation and gene expression.
- Identification of biomarkers of response to silybin A treatment in different diseases.
- Development of combination therapies using silybin A and other drugs or natural compounds to enhance its therapeutic effects.
科学的研究の応用
5-hydroxy-7-[(4-methylbenzyl)oxy]-2-phenyl-4H-chromen-4-one A has been extensively studied for its potential therapeutic applications in various diseases, including liver diseases, cancer, and diabetes. In liver diseases, silybin A has been shown to protect liver cells from damage caused by toxins and oxidative stress. In cancer, silybin A has been found to have anti-proliferative and anti-metastatic effects in various cancer cell lines. In diabetes, silybin A has been shown to improve insulin resistance and glucose metabolism.
特性
IUPAC Name |
5-hydroxy-7-[(4-methylphenyl)methoxy]-2-phenylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O4/c1-15-7-9-16(10-8-15)14-26-18-11-19(24)23-20(25)13-21(27-22(23)12-18)17-5-3-2-4-6-17/h2-13,24H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNWFXLAYDFWMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{2-[(1-adamantylamino)methyl]phenoxy}-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B3885631.png)
![N'-(2,5-dimethoxybenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B3885637.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-nitrobenzamide](/img/structure/B3885645.png)
![N'-(2,3-dimethoxybenzylidene)-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B3885648.png)


![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3885689.png)

![4-[(4-ethoxybenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B3885704.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[2-(2-methylphenyl)pyrrolidin-1-yl]acetamide](/img/structure/B3885714.png)
![N'-(4-methylbenzylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B3885732.png)
![5-(4-methoxyphenyl)-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B3885735.png)
![5-methyl-2-(4-nitrophenyl)-4-[({2-[4-(3,4,5-trimethoxybenzoyl)-1-piperazinyl]ethyl}amino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3885742.png)
![2-({1-[4-(4-morpholinyl)phenyl]-2,5-dioxo-3-pyrrolidinyl}thio)benzoic acid](/img/structure/B3885743.png)
